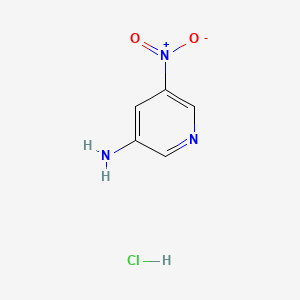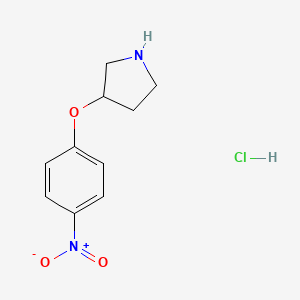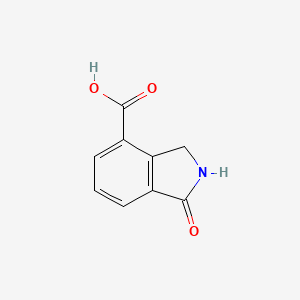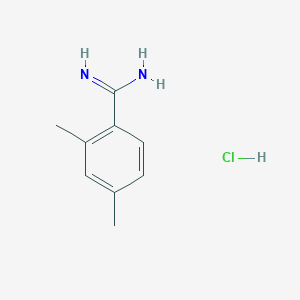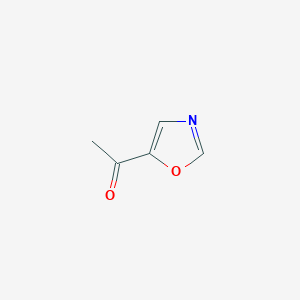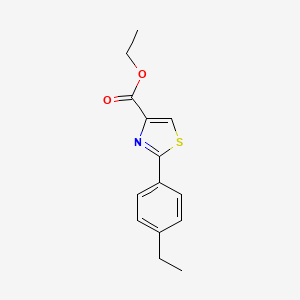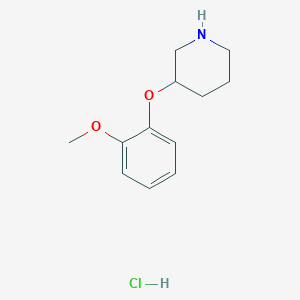
3-(2-Methoxyphenoxy)piperidine hydrochloride
説明
“3-(2-Methoxyphenoxy)piperidine hydrochloride” is a chemical compound with the CAS Number: 902837-27-8 . It has a molecular weight of 243.73 . The IUPAC name for this compound is 3-(2-methoxyphenoxy)piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for “3-(2-Methoxyphenoxy)piperidine hydrochloride” is 1S/C12H17NO2.ClH/c1-14-11-6-2-3-7-12 (11)15-10-5-4-8-13-9-10;/h2-3,6-7,10,13H,4-5,8-9H2,1H3;1H . This indicates the molecular structure of the compound.
科学的研究の応用
Pharmacological Evaluations and Metabolism Studies :
- In a study on new psychoactive substances, 3-methoxyphencyclidine (a compound related to 3-(2-Methoxyphenoxy)piperidine) was analyzed for its metabolism and detection in human urine. The study highlights its relevance in forensic cases (Ameline et al., 2018).
- Another study synthesized and evaluated a series of 3-methyl-1,4-disubstituted-piperidine analogs for their analgesic properties, indicating the utility of such compounds in developing new analgesics (Lalinde et al., 1990).
Chemical Synthesis and Material Science :
- A study focused on the synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, where 3-(2-Methoxyphenoxy)piperidine hydrochloride derivatives played a role. This research has implications in material science and polymer chemistry (Whelpley et al., 2022).
- Another study synthesized 3-(4-Hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, demonstrating the chemical versatility of related compounds (Wang Xiao-shan, 2011).
Biological and Medical Research :
- The compound's role in the synthesis and pharmacological activity of various piperidine derivatives was explored. These derivatives were studied for their anti-inflammatory, analgesic, and cholinoblocking actions, indicating the potential medicinal applications of such compounds (Gasparyan et al., 2009).
Toxicology and Safety Assessments :
- Research has been conducted on the toxicological profiles and safety assessments of compounds structurally similar to 3-(2-Methoxyphenoxy)piperidine hydrochloride. This includes studies on intoxications by dissociative new psychoactive substances like diphenidine, which shares a similar piperidine structure (Helander et al., 2015).
特性
IUPAC Name |
3-(2-methoxyphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-6-2-3-7-12(11)15-10-5-4-8-13-9-10;/h2-3,6-7,10,13H,4-5,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYQWLMWDLHQOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenoxy)piperidine hydrochloride | |
CAS RN |
1220033-44-2 | |
| Record name | Piperidine, 3-(2-methoxyphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,6-Difluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1423816.png)

